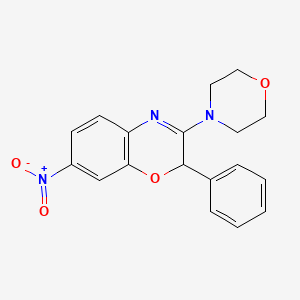
3-(Morpholin-4-yl)-7-nitro-2-phenyl-2H-1,4-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Morpholin-4-yl)-7-nitro-2-phenyl-2H-1,4-benzoxazine is a complex organic compound that features a morpholine ring, a nitro group, and a benzoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-yl)-7-nitro-2-phenyl-2H-1,4-benzoxazine typically involves a multi-step process. One common method includes the reaction of 2-aminophenol with phenyl isocyanate to form a benzoxazine intermediate. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group. Finally, the morpholine ring is introduced through a substitution reaction with morpholine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-4-yl)-7-nitro-2-phenyl-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cyclization: The benzoxazine ring can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) as a base and various alkyl halides as electrophiles.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products
Reduction: 3-(Morpholin-4-yl)-2-phenyl-2H-1,4-benzoxazine-7-amine.
Substitution: Various alkylated derivatives of the original compound.
Scientific Research Applications
3-(Morpholin-4-yl)-7-nitro-2-phenyl-2H-1,4-benzoxazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-yl)-7-nitro-2-phenyl-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine ring can enhance the compound’s solubility and facilitate its transport across cell membranes. The benzoxazine core can interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: Known for its antitumor activity.
3-(N-morpholino)propanesulfonic acid: Used as a buffering agent in biological research.
Uniqueness
3-(Morpholin-4-yl)-7-nitro-2-phenyl-2H-1,4-benzoxazine is unique due to its combination of a morpholine ring, a nitro group, and a benzoxazine core. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
105162-47-8 |
|---|---|
Molecular Formula |
C18H17N3O4 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
3-morpholin-4-yl-7-nitro-2-phenyl-2H-1,4-benzoxazine |
InChI |
InChI=1S/C18H17N3O4/c22-21(23)14-6-7-15-16(12-14)25-17(13-4-2-1-3-5-13)18(19-15)20-8-10-24-11-9-20/h1-7,12,17H,8-11H2 |
InChI Key |
PZICJNLYXSHXCS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Decyloxy)carbonyl]pentadecanoate](/img/structure/B14324799.png)
![1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one](/img/structure/B14324802.png)
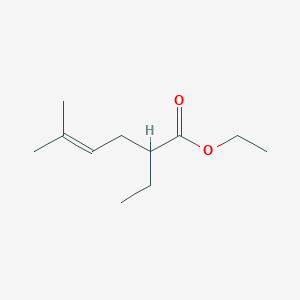
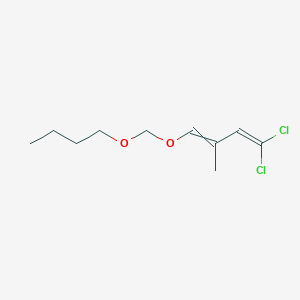
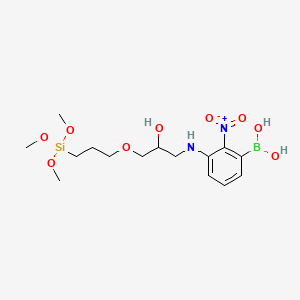
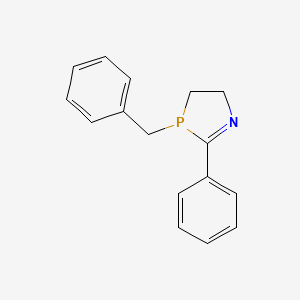

![3-Methyl-6-propylpyrazolo[1,5-a]pyridine-4,7-dione](/img/structure/B14324831.png)
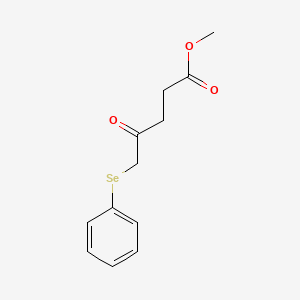
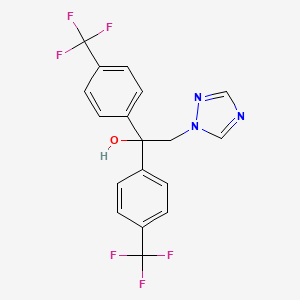
![8-[(Oxan-2-yl)oxy]octane-1-thiol](/img/structure/B14324854.png)
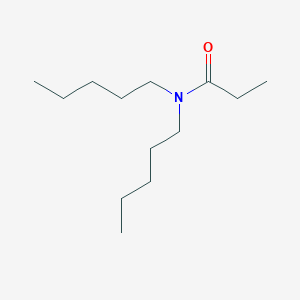
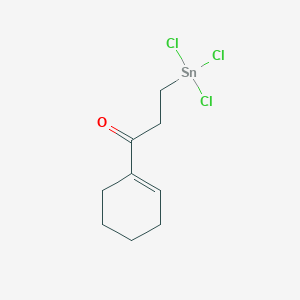
![3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione](/img/structure/B14324871.png)
